Sorbitan, monoisohexadecanoate

Description

Overview of Sorbitan (B8754009) Ester Chemistry and Significance in Research

The synthesis of sorbitan esters involves the dehydration of sorbitol to form a mixture of cyclic ethers, primarily 1,4-anhydrosorbitol (sorbitan), along with some 1,5-anhydrosorbitol and isosorbide (B1672297). lamberti.comwikipedia.org This mixture is then esterified with one or more fatty acids. The resulting product is a complex mixture of various ester species, with the final composition influenced by the molar ratio of fatty acid to sorbitol and the reaction conditions. lamberti.com

The significance of sorbitan esters in research stems from their ability to form stable emulsions, particularly water-in-oil (w/o) emulsions. lamberti.comwikipedia.org Researchers investigate the structure-property relationships of these surfactants, exploring how variations in the fatty acid chain length, degree of esterification, and the isomeric form of the sorbitan moiety affect their performance. frontiersin.orgresearchgate.net This research is crucial for optimizing formulations in various applications and for the development of new surfactant systems with tailored properties.

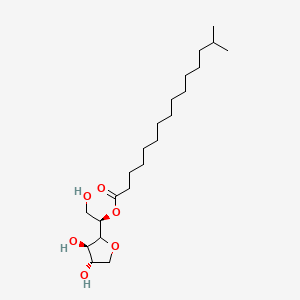

Nomenclature and Structural Representation of Sorbitan, Monoisohexadecanoate

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 14-methylpentadecanoate nih.gov |

| CAS Number | 97635-38-6 nih.govthegoodscentscompany.com |

| Molecular Formula | C22H42O6 nih.gov |

| Molecular Weight | 402.6 g/mol nih.gov |

| Synonyms | EINECS 307-398-8 nih.gov |

Note: The data in this table is compiled from multiple sources. nih.govthegoodscentscompany.com

The compound "this compound" is a specific monoester of sorbitan. The "monoisohexadecanoate" portion of the name indicates that it is formed from one molecule of isohexadecanoic acid, which is a branched-chain fatty acid.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For sorbitan esters, the naming convention reflects the specific structure of the sorbitan isomer and the attached fatty acid. For instance, the IUPAC name for a common sorbitan ester, sorbitan monostearate, is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate. nih.gov Similarly, the IUPAC name for this compound is [(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 14-methylpentadecanoate. nih.gov This precise nomenclature defines the stereochemistry and the point of attachment of the fatty acid to the sorbitan ring.

Commercial sorbitan esters are not single, pure compounds but rather complex mixtures. lamberti.comrsc.org This complexity arises from several factors:

Isomerism of the Sorbitan Core: The initial dehydration of sorbitol can produce different cyclic ethers, including various isomers of sorbitan and isosorbide. wikipedia.org

Positional Isomerism of the Fatty Acid: The fatty acid can attach to any of the available hydroxyl groups on the sorbitan or isosorbide molecule, leading to a variety of positional isomers. lamberti.comresearchgate.net

Mixture of Fatty Acids: The fatty acids used in production are often of commercial grade and can be a mixture of different chain lengths and saturation levels. researchgate.net

Degree of Esterification: The reaction can result in mono-, di-, or triesters, further adding to the complexity of the final product. researchgate.netresearchgate.net

This inherent heterogeneity makes the detailed characterization of sorbitan ester mixtures challenging, often requiring advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netresearchgate.net

Scope and Research Focus on this compound

Research on "this compound" specifically is less common in publicly available literature compared to its more commercially prevalent counterparts like sorbitan monostearate or monooleate. However, the principles of sorbitan ester chemistry and analysis are directly applicable.

The research focus for a compound like this compound would likely be in areas where the specific properties imparted by the isohexadecanoic acid chain are advantageous. Isohexadecanoic acid is a branched-chain fatty acid, which can influence the packing of the surfactant molecules at interfaces, potentially leading to different emulsification or solubilization properties compared to linear-chain fatty acid esters.

Table 2: Common Sorbitan Esters and Their Fatty Acid Components

| Sorbitan Ester | Common Abbreviation | Fatty Acid Component |

| Sorbitan Monolaurate | SML | Lauric Acid shreechem.in |

| Sorbitan Monopalmitate | Palmitic Acid nih.gov | |

| Sorbitan Monostearate | SMS | Stearic Acid shreechem.inwikipedia.org |

| Sorbitan Monooleate | SMO | Oleic Acid shreechem.innih.gov |

| This compound | Isohexadecanoic Acid |

Note: This table presents a selection of common sorbitan esters for comparative purposes.

The study of this compound would contribute to a deeper understanding of how branched fatty acid chains affect the physicochemical properties of sorbitan esters. This includes their hydrophile-lipophile balance (HLB), critical micelle concentration (CMC), and their effectiveness in stabilizing various types of emulsions. Such research is valuable for the rational design of new surfactants for specialized applications.

Compound Names Mentioned:

Properties

CAS No. |

97635-38-6 |

|---|---|

Molecular Formula |

C22H42O6 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 14-methylpentadecanoate |

InChI |

InChI=1S/C22H42O6/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-20(25)28-19(15-23)22-21(26)18(24)16-27-22/h17-19,21-24,26H,3-16H2,1-2H3/t18-,19+,21+,22?/m0/s1 |

InChI Key |

IFBVBIINWZIPMK-RERQMSIWSA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sorbitan Esters

Synthesis of the Sorbitan (B8754009) Scaffold in Research

The foundational structure for sorbitan monoisohexadecanoate is the sorbitan scaffold, which is derived from the dehydration of D-sorbitol, a sugar alcohol itself produced from the hydrogenation of D-glucose. The controlled removal of water from sorbitol results in the formation of cyclic ethers known as sorbitan.

Dehydration Processes of D-Sorbitol to Form 1,4-Sorbitan

The primary method for producing the sorbitan scaffold is through the acid-catalyzed intramolecular dehydration of D-sorbitol. This reaction leads to the formation of a mixture of cyclic ethers, with 1,4-sorbitan (also known as 1,4-anhydrosorbitol) being a principal and desired product. The process involves heating D-sorbitol in the presence of an acid catalyst, which facilitates the removal of one molecule of water to form the five-membered tetrahydrofuran (B95107) ring structure of 1,4-sorbitan.

Further dehydration of 1,4-sorbitan can occur, leading to the formation of isosorbide (B1672297) (1,4:3,6-dianhydrosorbitol). Therefore, controlling the reaction conditions is paramount to maximize the yield of the mono-anhydride, 1,4-sorbitan, and minimize the production of the di-anhydride. The reaction is typically carried out under reduced pressure to aid in the removal of water, which drives the equilibrium towards the formation of the dehydrated products.

Catalytic Approaches and Optimized Conditions for Sorbitan Production

A variety of acid catalysts have been researched for the dehydration of sorbitol. Both homogeneous and heterogeneous catalysts have been employed, each with distinct advantages and challenges.

Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used homogeneous catalysts. Research has shown that sulfuric acid can effectively catalyze the dehydration of sorbitol to yield 1,4-sorbitan. Kinetic studies have revealed that the reaction mechanism likely involves an Sₙ2 reaction at the primary C1 of sorbitol, which is attacked by the hydroxyl group at the secondary C4. An interesting finding is that sorbitol appears to form an adduct with sulfuric acid more readily than 1,4-sorbitan does, which helps to inhibit the subsequent dehydration of 1,4-sorbitan to isosorbide, thereby improving the selectivity for the desired mono-anhydride.

Heterogeneous Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts, solid acid catalysts have been investigated. These include ion-exchange resins, zeolites, and sulfated metal oxides. Sulfated zirconia (SZ), for instance, has demonstrated high activity and selectivity in the dehydration of sorbitol. The catalytic performance of SZ is influenced by factors such as the sulfur-to-zirconium ratio and the calcination temperature, which affect the catalyst's acidity and surface area.

Optimized reaction conditions are critical for maximizing the yield of 1,4-sorbitan. Key parameters that are manipulated in research studies include temperature, pressure, catalyst concentration, and reaction time. For example, studies have shown that lower reaction temperatures can favor a higher yield of 1,4-sorbitan, while higher temperatures tend to promote the formation of isosorbide.

Table 1: Optimized Conditions for 1,4-Sorbitan Production from D-Sorbitol

| Catalyst | Temperature (°C) | Pressure | Reaction Time | Key Findings |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 110-150 | Reduced | Variable | Good yield and selectivity for 1,4-sorbitan due to preferential adduct formation with sorbitol. |

| p-Toluenesulfonic Acid (p-TSA) | 110 | Reduced | 6 hours | In the presence of tetrabutylammonium (B224687) bromide, yielded 52.6% of 1,4-sorbitan with 97% purity. |

| Sulfated Zirconia (SZ) | 150 | Atmospheric | < 2 hours | Complete conversion of sorbitol with 1,4-anhydrohexitols as the major intermediate before forming isosorbide. |

Esterification Reactions for Monoisohexadecanoate Synthesis

Once the sorbitan scaffold is synthesized, the next step in producing sorbitan monoisohexadecanoate is the esterification of one of the hydroxyl groups on the sorbitan molecule with isohexadecanoic acid. Isohexadecanoic acid is a branched-chain fatty acid with 16 carbon atoms. While specific research on the synthesis of sorbitan monoisohexadecanoate is limited, the general principles of sorbitan ester synthesis with other fatty acids are well-established and applicable.

Direct Esterification Processes for Sorbitan Esters

Direct esterification involves the reaction of sorbitan (or sorbitol, where dehydration and esterification occur in a "one-pot" process) with a fatty acid at elevated temperatures. This method is widely used in industrial production. The reaction is an equilibrium process, and the removal of water is necessary to drive the reaction towards the formation of the ester.

The process typically involves heating the anhydro sorbitol and the fatty acid, such as isohexadecanoic acid, in the presence of a catalyst. The reaction is often carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and discoloration of the product, especially when unsaturated fatty acids are used.

Indirect Esterification Methods and Their Research Implications

Indirect esterification, or transesterification, is another pathway for the synthesis of sorbitan esters. This method involves the reaction of sorbitan with a fatty acid ester, typically a methyl or ethyl ester, in the presence of a catalyst. The reaction produces the desired sorbitan ester and a volatile alcohol (methanol or ethanol), which can be easily removed to drive the reaction to completion.

Transesterification can sometimes offer advantages over direct esterification, such as milder reaction conditions and potentially higher selectivity. Research in this area for sorbitan esters often explores the use of enzymatic catalysts, which can provide high specificity and operate under more environmentally benign conditions. For instance, lipases have been successfully used to catalyze the synthesis of sorbitan esters in organic solvents.

Influence of Catalysts and Reaction Parameters on Esterification Efficiency

The efficiency of the esterification reaction is significantly influenced by the choice of catalyst and various reaction parameters.

Catalysts: Both acid and alkaline catalysts are used for the synthesis of sorbitan esters.

Alkaline catalysts , such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are commonly preferred for the esterification step. They are efficient and cost-effective. Other basic materials like sodium acetate (B1210297) and sodium stearate (B1226849) can also be used.

Acid catalysts , including sulfuric acid and p-toluenesulfonic acid, can also be employed, although they are more commonly associated with the initial dehydration of sorbitol.

Enzymatic catalysts , particularly lipases, are a subject of ongoing research. They offer high selectivity, which can be advantageous for producing specific monoesters and avoiding the formation of di- and triesters.

Reaction Parameters:

Temperature: The esterification temperature is a critical parameter. For direct esterification, temperatures are typically in the range of 180°C to 250°C. Higher temperatures increase the reaction rate but can also lead to undesirable side reactions and product discoloration.

Molar Ratio: The molar ratio of the fatty acid to sorbitan influences the degree of esterification. To favor the formation of monoesters, a molar ratio close to 1:1 is often used, although a slight excess of the fatty acid may be employed to drive the reaction.

Pressure: The reaction is often carried out under reduced pressure to facilitate the removal of water or alcohol byproducts, thereby shifting the equilibrium towards the product side.

Agitation: Proper mixing of the reactants is essential to ensure good contact between the sorbitan, fatty acid, and catalyst, which enhances the reaction rate.

Table 2: Influence of Catalysts and Parameters on Sorbitan Esterification

| Catalyst Type | Typical Catalysts | Temperature Range (°C) | Key Characteristics |

|---|---|---|---|

| Alkaline | NaOH, KOH, Sodium Acetate | 180 - 250 | High efficiency, cost-effective, commonly used in industrial processes. |

| Acid | H₂SO₄, p-TSA | 180 - 215 | Can catalyze both dehydration and esterification; can lead to darker products. |

| Enzymatic | Lipases (e.g., from Candida antarctica) | 40 - 90 | High selectivity for monoesters, milder reaction conditions, environmentally friendly. |

Advanced Synthetic Strategies and Yield Optimization in Research

Research into the synthesis of sorbitan esters has focused on improving reaction efficiency, product quality, and yield. Advanced strategies often involve optimizing catalyst systems and reaction conditions to steer the synthesis towards the desired product while minimizing side reactions and discoloration.

One advanced approach involves a two-stage catalytic process where sorbitol is first dehydrated to sorbitan using an acid catalyst, such as phosphoric acid, at elevated temperatures (e.g., 180°C). researchgate.net Subsequently, the resulting sorbitan is esterified with the fatty acid at a higher temperature (e.g., 220°C) in the presence of a base catalyst like sodium hydroxide. researchgate.net This separation of the dehydration and esterification steps allows for better control over the reaction and product composition. google.com

Yield optimization is heavily dependent on the catalyst system. A notable advancement is the use of a catalytic system containing a phosphorus-containing hydroxyacid and a strong base (alkali or alkaline-earth metal). google.com The molar ratio of the acid to the base is a critical parameter, typically ranging from 0.9:1 to 1.7:1. google.com This system has been shown to increase the reaction rate, allowing for the use of higher catalyst concentrations without negatively impacting the color of the final product. google.com This can lead to shorter reaction times or the ability to conduct the reaction at lower temperatures, both of which contribute to improved product quality and yield. google.com

The table below summarizes the effect of different catalyst systems and reaction conditions on the synthesis of sorbitan esters, based on findings from various research efforts.

| Catalyst System | Reaction Stage | Temperature (°C) | Key Findings |

| Phosphoric Acid | Dehydration | 180 | Optimal for the initial dehydration of sorbitol to sorbitan. researchgate.net |

| Sodium Hydroxide | Esterification | 220 | Effective for the subsequent esterification of sorbitan with fatty acids. researchgate.net |

| Phosphorus Oxyacid & Strong Base | Direct Esterification | 150-200 | Allows for higher catalyst concentrations, increasing reaction rates and potentially lowering reaction temperatures. google.comgoogle.com |

| Alkali Metal Hydroxide/Carbonate | Direct Esterification | 150-200 | Commonly used catalysts for the direct reaction of sorbitol with fatty acids. google.com |

Synthesis of Sorbitan Ester Derivatives for Targeted Research

The synthesis of sorbitan ester derivatives is a significant area of research, aimed at modifying the properties of the parent molecule for specific applications. These modifications primarily involve altering the hydrophilic or lipophilic balance of the surfactant.

Ethoxylation of Sorbitan Esters and Resulting Structural Modifications

Ethoxylation is a common method for modifying sorbitan esters to create derivatives with enhanced hydrophilicity. pcc.eu This process involves the reaction of the free hydroxyl groups on the sorbitan ring with ethylene (B1197577) oxide. pcc.eu The resulting products, known as polysorbates, are structurally modified by the addition of polyoxyethylene chains. pcc.eugoogle.com

The degree of ethoxylation, meaning the number of ethylene oxide units added, significantly alters the properties of the surfactant. A higher degree of ethoxylation increases the water solubility of the molecule. pcc.eu The synthesis of ethoxylated sorbitan esters can be carried out in a high-pressure autoclave in the presence of a catalyst like potassium hydroxide (KOH). biointerfaceresearch.com For example, reacting a sorbitan ester with 20 moles of ethylene oxide results in a polysorbate with a significantly larger hydrophilic head group. biointerfaceresearch.com

During the synthesis of sorbitan esters, side reactions can lead to the formation of isosorbide, a bicyclic derivative of sorbitol. rsc.org When these mixtures are ethoxylated, the resulting polysorbates can have a higher than expected degree of ethoxylation on the sorbitan-based molecules because isosorbide has fewer sites for ethoxylation. rsc.org

Design and Synthesis of Novel Sorbitan Ester Analogs

The design and synthesis of novel sorbitan ester analogs are driven by the need for surfactants with tailored properties for specific research and industrial applications. One approach to creating novel analogs is to use unconventional fatty acids in the esterification step. For instance, the use of jojoba oil fatty acids to esterify sorbitol results in a new surface-active agent with unique physicochemical properties. farmaciajournal.com

Another strategy involves modifying the reaction conditions to control the final product composition. For example, fabricating stable oleofoams has been achieved by controlling the aeration and cooling of mixtures of vegetable oil and sorbitan esters. acs.org This process relies on the formation of a crystal network by the sorbitan ester within the oil matrix. acs.org

Further research has explored the use of different catalyst systems to not only improve yield and product quality but also to potentially create analogs with different distributions of ester species. The use of a catalyst system comprising a phosphorus oxyacid and a strong base in specific molar ratios can influence the reaction kinetics and selectivity, leading to novel product compositions. google.com

The table below outlines some examples of novel sorbitan ester analogs and the synthetic strategies employed.

| Novel Analog Type | Synthetic Strategy | Key Feature of Analog |

| Jojoba Fatty Acid Sorbitan Ester | Esterification of sorbitol with hydrolyzed jojoba oil fatty acids. farmaciajournal.com | Creates a surfactant with properties derived from the unique fatty acid composition of jojoba oil. farmaciajournal.com |

| Crystal-Stabilized Oleofoam | Controlled aeration of a sorbitan ester and oil mixture at high temperature, followed by rapid cooling. acs.org | A stable foam structure where sorbitan ester crystals encase air bubbles in an oil matrix. acs.org |

| Polysorbates with Varied Ethoxylation | Ethoxylation of sorbitan esters with a controlled number of ethylene oxide units. biointerfaceresearch.com | Allows for precise tuning of the hydrophilic-lipophilic balance (HLB) for specific applications. worktribe.com |

Advanced Analytical Characterization Techniques for Sorbitan Esters

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of sorbitan (B8754009) esters. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR analysis of sorbitan esters, specific proton signals can be assigned to the hydrophilic sorbitan headgroup and the lipophilic fatty acid tail. farmaciajournal.com Protons associated with the sorbitan ring and its hydroxyl groups typically appear in the range of 3.4–5.5 ppm. farmaciajournal.comniph.go.jp The protons on the carbon adjacent to the ester oxygen (-CH₂O-C=O) are also found in this region. The long alkyl chain of the isohexadecanoate moiety exhibits characteristic signals, with the terminal methyl group appearing upfield (around 0.8-0.9 ppm) and the methylene (B1212753) protons forming a broad signal complex at approximately 1.2-1.6 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. kinampark.com The carbonyl carbon of the ester group gives a characteristic signal in the downfield region (around 170 ppm). Carbons of the sorbitan headgroup resonate between 60 and 85 ppm, while the carbons of the fatty acid chain appear in the 14-35 ppm range. rsc.org The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMQC, allows for the unambiguous assignment of the structure and confirmation of the esterification position. rsc.org

Table 1: Representative NMR Chemical Shifts for Sorbitan Esters

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | N/A | ~170 |

| Sorbitan Ring Protons/Carbons | 3.4 - 5.5 | 60 - 85 |

| Fatty Acid α-CH₂ (to C=O) | ~2.3 | ~34 |

| Fatty Acid Chain (-CH₂-)n | 1.2 - 1.6 | 22 - 32 |

Note: Exact chemical shifts can vary based on the solvent and specific isomeric structure.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the key functional groups present in Sorbitan, monoisohexadecanoate. The FTIR spectrum provides a molecular fingerprint that confirms the successful esterification and the presence of characteristic structural elements. farmaciajournal.com

The most prominent absorption bands include:

A broad band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups on the sorbitan moiety. researchgate.net

Strong C-H stretching absorption bands between 2850 and 2960 cm⁻¹ from the alkyl chain of the isohexadecanoate. researchgate.net

A sharp, strong absorption peak around 1735-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The presence of this peak confirms the ester linkage between the sorbitan head and the fatty acid tail. farmaciajournal.comresearchgate.net

A series of bands in the 1000-1200 cm⁻¹ region, which correspond to C-O stretching vibrations within the ester and the ether linkages of the sorbitan ring. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR can also be used to probe interactions, such as hydrogen bonding, involving the ester's functional groups. frontiersin.org

Table 2: Characteristic FTIR Absorption Bands for Sorbitan Esters

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | O-H Stretch | Hydroxyl (-OH) |

| 2850 - 2960 | C-H Stretch | Alkyl (-CH₃, -CH₂-) |

| 1735 - 1740 | C=O Stretch | Ester (-C=O) |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is an indispensable technique for the definitive confirmation of the molecular weight and elemental composition of this compound. researchgate.net HRMS provides highly accurate mass measurements, allowing for the calculation of the molecular formula and differentiation from compounds with similar nominal masses. researchgate.net

This technique is crucial for assessing the purity of the sample by identifying the presence of various related species within the complex mixture. researchgate.net Analysis of commercial sorbitan ester samples by HPLC-HRMS reveals a complex pattern of esters derived from different sorbitol anhydrides (sorbitan, isosorbide) and various fatty acids used in production (e.g., palmitic and stearic acids). researchgate.net The high resolving power of the mass spectrometer allows for the clear distinction between sorbitan mono-, di-, tri-, and tetra-esters, as well as esters of unreacted sorbitol. researchgate.net This detailed compositional analysis is vital for quality control and understanding the physicochemical properties of the surfactant.

Chromatographic Separation and Compositional Analysis

Chromatographic methods are essential for separating the complex components of commercial sorbitan ester products, enabling both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of sorbitan esters. semanticscholar.orghuji.ac.ildrugfuture.com Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed for the separation of sorbitan ester surfactants. researchgate.net This method can effectively separate the mixture into fractions of sorbitan mono-, di-, tri-, and tetraesters. researchgate.netresearchgate.net

The mobile phase typically consists of a mixture of an organic solvent, such as isopropanol (B130326) or acetonitrile, and water. huji.ac.ilresearchgate.net Gradient elution, where the solvent composition is changed during the analysis, is often necessary to achieve adequate separation of the wide range of components present, from unreacted polyols to higher-order esters. worktribe.com Detection is commonly performed using an evaporative light scattering detector (ELSD) or a refractive index (RI) detector, as sorbitan esters lack a strong UV chromophore. worktribe.comwaters.com Quantitative determination of the ester fractions is typically achieved by area normalization, where the peak area of each component is expressed as a percentage of the total area of all relevant peaks. researchgate.netwaters.com

Table 3: Typical HPLC Parameters for Sorbitan Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient of Acetonitrile/Water or Isopropanol/Water huji.ac.ilresearchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) worktribe.com |

| Analysis Goal | Separation and quantitation of mono-, di-, tri-, and tetraester fractions researchgate.net |

Given the complexity of sorbitan esters, significant research has focused on developing more advanced analytical methods. The initial analysis was often performed using techniques like Thin-Layer Chromatography (TLC) for screening. semanticscholar.org However, modern advancements provide far greater resolution and quantitative accuracy.

One significant advancement is the coupling of HPLC with high-resolution mass spectrometry (HPLC-HRMS), which combines the powerful separation capabilities of HPLC with the detailed structural information and accurate mass measurement of HRMS. researchgate.net This hyphenated technique provides an in-depth qualitative profile of commercial sorbitan ester mixtures, identifying not only the degree of esterification but also variations in both the fatty acid and polyol portions of the molecules. researchgate.net

Another advanced technique is capillary supercritical fluid chromatography (SFC). SFC has been shown to provide rapid and efficient separation of sorbitan ester surfactants into distinct groups of starting materials, mono-, di-, tri-, and tetraesters, with each group containing multiple isomers. researchgate.net Compared to HPLC, capillary SFC can offer higher separation efficiency for high molecular weight polyesters. researchgate.net These advanced methods are crucial for linking the detailed chemical composition of sorbitan esters to their functional performance in various applications. worktribe.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sorbitol |

| Sorbitan |

| Isosorbide (B1672297) |

| Palmitic Acid |

| Stearic Acid |

| Acetonitrile |

Thermal Analysis and Crystallographic Studies for Material Characterization

Thermal and crystallographic analyses are fundamental in characterizing the solid-state properties of sorbitan esters, which influence their stability, processing, and end-use performance.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including sorbitan esters. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal transitions such as melting point, crystallization temperature, and glass transition temperature.

In the study of sorbitan esters, DSC reveals distinct thermal behaviors that are dependent on the structure of their fatty acid chains. For instance, sorbitan esters with saturated hydrocarbon tails, like sorbitan monostearate, exhibit clear crystallization and melting peaks. researchgate.netrsc.org In contrast, those with unsaturated tails, such as sorbitan monooleate, may not show crystallization of the hydrocarbon tail. rsc.org The thermal profile of a sorbitan ester can be complex, often showing multiple endothermic peaks upon melting, which may be attributed to the presence of various molecular species and polymorphic forms. researchgate.net

DSC is also employed to study the impact of these esters on the crystallization of other materials, such as waxes in oleogels, where they can modify the crystal network and thermal properties. The enthalpy of melting (ΔHm), determined from the area of the melting peak, provides a measure of the energy required to melt the crystalline structure and can be indicative of the degree of crystallinity. mdpi.com

Table 1: Representative Thermal Transition Temperatures of Sorbitan Esters Determined by DSC

| Sorbitan Ester | Onset Melting Temperature (°C) | Peak Melting Temperature (°C) |

| Sorbitan Monopalmitate (Span 40) | ~45 | ~50 |

| Sorbitan Monostearate (Span 60) | ~50 | ~55 |

| Sorbitan Monooleate (Span 80) | Not applicable (liquid at RT) | Not applicable (liquid at RT) |

Note: The values presented are approximate and can vary depending on the specific sample and experimental conditions.

X-Ray Powder Diffractometry (XRD) is an essential technique for investigating the crystalline structure of bulk materials. It provides information on the polymorphic form, degree of crystallinity, and molecular packing of sorbitan esters. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline arrangement.

Studies on sorbitan esters have utilized XRD to identify their polymorphic states. For example, sorbitan monostearate has been shown to crystallize in the β' polymorph, which is a common form for triacylglycerols. mdpi.com The presence of sharp peaks in the XRD pattern is indicative of a crystalline structure, while broad halos suggest an amorphous nature. mdpi.com

XRD can also be used to study the co-crystallization of sorbitan esters with other components in a formulation. The incorporation of sorbitan monostearate into a sunflower wax oleogel, for instance, was found to positively contribute to the lateral packing of the wax crystals, as indicated by an increased intensity of the diffraction peaks. mdpi.com Small-angle X-ray scattering (SAXS), a related technique, can provide insights into the self-assembly of sorbitan esters into micelles and other ordered structures in solution. frontiersin.orgresearchgate.net

Table 2: Common Polymorphic Forms of Fatty Materials Identified by XRD

| Polymorph | Description |

| α | Least stable, lowest melting point, hexagonal chain packing. |

| β' | Intermediate stability and melting point, orthorhombic perpendicular chain packing. |

| β | Most stable, highest melting point, triclinic parallel chain packing. |

Surface and Interfacial Analytical Techniques

The surface-active nature of sorbitan esters necessitates the use of specialized techniques to characterize their behavior at interfaces, which is fundamental to their role as emulsifiers and stabilizers.

Surface tensiometry is a key method for determining the Critical Micelle Concentration (CMC) of surfactants like sorbitan esters. The CMC is the concentration at which surfactant molecules begin to aggregate in solution to form micelles, leading to a distinct change in the surface tension of the solution. The Du Noüy ring method and the Wilhelmy plate method are common techniques used for these measurements. helsinki.fi

The CMC is a critical parameter as it indicates the minimum concentration of surfactant required to achieve maximum surface tension reduction. For nonionic surfactants like sorbitan esters, the CMC can be influenced by factors such as the length of the hydrocarbon chain and the temperature. scispace.comresearchgate.net Generally, as the length of the hydrophobic tail increases, the CMC decreases because the molecules have a greater tendency to self-associate to minimize their contact with the aqueous phase. researchgate.net

The interfacial tension between two immiscible liquids, such as oil and water, can also be measured using tensiometry. This is particularly relevant for understanding the emulsifying properties of sorbitan esters.

Table 3: Representative Critical Micelle Concentration (CMC) Values for Surfactants

| Surfactant Type | Typical CMC Range (mol/L) |

| Anionic Surfactants | 10⁻³ - 10⁻² |

| Cationic Surfactants | 10⁻⁴ - 10⁻³ |

| Nonionic Surfactants (e.g., Sorbitan Esters) | 10⁻⁵ - 10⁻⁴ |

Note: CMC values are highly dependent on the specific surfactant, solvent, and temperature.

Optical microscopy, including polarized light microscopy, is a valuable tool for visualizing the morphology of self-assembled structures formed by sorbitan esters in various media. It allows for the direct observation of crystal networks, emulsions, and other microstructures.

Ellipsometry is a highly sensitive optical technique used to study the properties of thin films and monolayers at interfaces. It measures the change in the polarization of light upon reflection from a surface, which can be related to the thickness and refractive index of the interfacial layer.

Self Assembly, Interfacial Phenomena, and Surfactant Mechanistic Studies

Micellization and Critical Micelle Concentration (CMC) Research

Micellization is a fundamental property of surfactants, describing their spontaneous aggregation into colloidal structures called micelles above a specific concentration known as the Critical Micelle Concentration (CMC). This process is driven by the minimization of unfavorable interactions between the hydrophobic tail of the surfactant and the aqueous solvent.

The chemical structure of a sorbitan (B8754009) ester, particularly its fatty acid chain, profoundly influences its micellization behavior. Key structural factors include the length of the hydrocarbon chain, the presence of unsaturation, and chain branching.

Alkyl Chain Length : For a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. rsc.org This is because a larger hydrophobic chain results in a greater unfavorable interaction with water, thus promoting aggregation at a lower concentration. For instance, sorbitan esters with longer saturated chains like stearate (B1226849) (C18) and palmitate (C16) exhibit lower CMC values compared to the shorter-chained sorbitan monolaurate (C12). nih.gov

Unsaturation : The presence of double bonds in the alkyl chain, as seen in sorbitan monooleate, tends to increase the CMC compared to its saturated counterpart, sorbitan monostearate. osti.gov The kink in the chain caused by the cis-double bond hinders efficient packing within the micelle, making the aggregation process less favorable.

Chain Branching : The defining feature of Sorbitan, monoisohexadecanoate is its branched alkyl chain. Branching generally leads to a higher CMC when compared to a linear isomer of the same carbon number (i.e., sorbitan monopalmitate). firp-ula.org The branched structure sterically hinders the efficient packing of surfactant molecules into a spherical micelle, increasing the effective volume of the hydrophobic tail and weakening the cohesive hydrophobic interactions that drive micellization. Consequently, a higher concentration of the branched surfactant is required to initiate micelle formation. firp-ula.org

The CMC is a critical parameter for characterizing surfactants and is determined experimentally by monitoring a physical property of the surfactant solution that changes abruptly at the point of micellization.

One of the most common methods is tensiometry . The surface tension of a surfactant solution is measured as a function of its concentration. Initially, the surface tension decreases steadily as surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot. helsinki.fi This method can be performed using instruments like a du Noüy ring tensiometer. helsinki.fi

Other prevalent methods include:

Conductivity Measurement : This technique is suitable for ionic surfactants but can also be adapted for non-ionic surfactants in the presence of electrolytes. The conductivity of the solution changes differently below and above the CMC due to the different mobilities of monomers and micelles.

Spectroscopic Techniques : Methods utilizing UV-Vis or fluorescence spectroscopy with probe molecules can detect the formation of the micellar microenvironment, which alters the spectral properties of the probe.

Adsorption Behavior at Interfaces

Surfactants like sorbitan esters preferentially adsorb at interfaces, such as air-water and oil-water, reducing the interfacial free energy and interfacial tension. This behavior is fundamental to their roles as emulsifiers and wetting agents.

Adsorption isotherms describe the equilibrium relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed onto an interface at a constant temperature. Two of the most common models used to describe this behavior are the Langmuir and Freundlich isotherms. byjus.com

Langmuir Isotherm : This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. byjus.comcore.ac.uk It posits that once a site is occupied, no further adsorption can take place there. The Langmuir model is often applicable to surfactant adsorption at an interface up to the point of saturation (the CMC). core.ac.uk

Freundlich Isotherm : This is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer formation. core.ac.uk It is often used to model systems where the energy of adsorption is not uniform across the surface. Research on related compounds has shown that the adsorption behavior of some sorbitan esters can be fitted by these models, which helps in quantifying the adsorption capacity and affinity of the surfactant for the interface. researchgate.netresearchgate.net

At both water-oil and water-air interfaces, sorbitan monoisohexadecanoate molecules orient themselves with their hydrophilic sorbitan head group in the aqueous phase and their hydrophobic isohexadecanoyl tail in the oil or air phase. This alignment forms a structured monolayer that lowers the interfacial tension (γ).

The properties of these monolayers can be characterized by several parameters derived from interfacial tension measurements. As the surfactant concentration increases, more molecules pack into the interface until it becomes saturated at the CMC. At this point, the interfacial tension reaches its minimum value (γ_cmc), and the surface pressure (π_cmc)—the reduction in surface tension—reaches its maximum. The area occupied by each molecule at this saturated interface (A_cmc) can also be calculated.

For common sorbitan esters, these parameters have been extensively studied. For example, at a water-hexane interface, sorbitan esters demonstrate significant efficacy in lowering interfacial tension. nih.gov

Table 1: Interfacial Properties of Common Sorbitan Monoesters at a Water-Oil Interface Data presented is for illustrative purposes based on studies of related compounds. nih.gov

| Surfactant | Fatty Acid Chain | CMC (mol/L) | Interfacial Tension at CMC (γ_cmc) (mN/m) | Area per Molecule at CMC (A_cmc) (Ų) |

| Sorbitan Monolaurate (Span 20) | C12 (Saturated) | 1.1 x 10⁻⁴ | 5.5 | 52 |

| Sorbitan Monopalmitate (Span 40) | C16 (Saturated) | 3.5 x 10⁻⁵ | 4.8 | 45 |

| Sorbitan Monostearate (Span 60) | C18 (Saturated) | 2.8 x 10⁻⁵ | 4.5 | 44 |

| Sorbitan Monooleate (Span 80) | C18 (Unsaturated) | 1.9 x 10⁻⁴ | 6.2 | 83 |

Role of Hydrocarbon Chain Structure on Interfacial Properties

The structure of the hydrocarbon tail is a critical determinant of how a sorbitan ester behaves at an interface.

Chain Length : Increasing the length of a saturated, linear hydrocarbon chain (from C12 to C18) allows for stronger van der Waals interactions between the tails. bohrium.com This leads to more efficient packing at the interface, a smaller area per molecule (A_cmc), and a greater reduction in interfacial tension (lower γ_cmc). nih.govnih.gov

Unsaturation : A cis-double bond, as in sorbitan monooleate, introduces a rigid bend in the tail. This bend disrupts the orderly packing of the surfactant molecules at the interface, resulting in a significantly larger area per molecule and less effective reduction of interfacial tension compared to its saturated analog, sorbitan monostearate. nih.govnih.gov

Chain Branching : The branched structure of the isohexadecanoate chain in this compound is expected to have a similar disruptive effect on packing as unsaturation, but for steric reasons. The bulky, branched tail would occupy a larger cross-sectional area at the interface compared to the linear palmitate chain. firp-ula.org This inefficient packing would likely lead to a larger area per molecule (A_cmc) and potentially a less pronounced reduction in interfacial tension when compared to sorbitan monopalmitate. firp-ula.org

Mechanisms of Interfacial Curvature and Emulsification

The formation and stability of emulsions are governed by the physicochemical properties of the surfactant used, which dictates the curvature of the oil-water interface. For this compound, a non-ionic surfactant, its behavior at the interface is crucial in determining the type of emulsion formed.

Theoretical Frameworks for Emulsion Type Prediction (e.g., Bancroft Rule, HLB System)

Predicting whether an emulsion will be oil-in-water (O/W) or water-in-oil (W/O) is essential for formulation science. Two primary theoretical frameworks are often employed: the Bancroft Rule and the Hydrophilic-Lipophilic Balance (HLB) system.

The Bancroft Rule posits that the phase in which the emulsifier is more soluble will form the continuous phase of the emulsion. wikipedia.orgstudylib.net Therefore, a surfactant that is more soluble in oil will tend to form a W/O emulsion, while a surfactant that is more soluble in water will favor the formation of an O/W emulsion. wikipedia.org Sorbitan esters, including this compound, are generally more soluble in oil, which suggests they are effective at forming W/O emulsions.

The Hydrophilic-Lipophilic Balance (HLB) System , developed by Griffin, provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant. ankara.edu.tralfa-chemistry.com The HLB value is calculated based on the chemical structure of the surfactant, with lower values indicating a more lipophilic character and higher values indicating a more hydrophilic character. alfa-chemistry.com Surfactants with low HLB values (typically in the range of 3-6) are more oil-soluble and are thus good W/O emulsifiers. utl.pt Conversely, those with high HLB values (8-18) are more water-soluble and are used for O/W emulsions. utl.pt

The HLB values for common sorbitan esters are presented in the table below, illustrating their predominantly lipophilic nature.

| Surfactant | HLB Value |

| Sorbitan trioleate (Span 85) | 1.8 |

| Sorbitan tristearate (Span 65) | 2.1 |

| Sorbitan monooleate (Span 80) | 4.3 |

| Sorbitan monostearate (Span 60) | 4.7 |

| Sorbitan monopalmitate (Span 40) | 6.7 |

| Sorbitan monolaurate (Span 20) | 8.6 |

This table is generated based on data from multiple sources. ankara.edu.trscribd.commagis-pharma.be

Given that this compound is a sorbitan ester, its HLB value is expected to be in the lower range, making it a suitable emulsifier for W/O emulsions according to the HLB system.

Research on Preferential Solubility and Interfacial Curvature as Determinants of Emulsion Type

The preferential solubility of a surfactant in one of the immiscible phases is a key driver of interfacial curvature. When a surfactant like this compound is introduced into an oil-water system, it orients itself at the interface with its polar sorbitan head group in the water phase and its nonpolar isohexadecanoyl tail in the oil phase.

If the surfactant is more soluble in the oil phase, the hydrocarbon tails will occupy a larger volume within the oil phase compared to the volume occupied by the head groups in the aqueous phase. This volumetric difference encourages the interface to curve, encapsulating the water droplets within the continuous oil phase, thus forming a W/O emulsion. This phenomenon is a direct consequence of the principles outlined by the Bancroft rule.

Dynamic Interfacial Tension Studies and Their Significance in Emulsification

The efficiency of emulsification is closely linked to the surfactant's ability to lower the interfacial tension between the oil and water phases. researchgate.netmdpi.comDynamic interfacial tension refers to the change in interfacial tension over time as surfactant molecules adsorb and arrange themselves at a newly formed interface. rsc.orgwur.nl This parameter is particularly important in the industrial production of emulsions, where droplets are formed rapidly. mdpi.com

The process of emulsification involves the creation of a large interfacial area, which requires energy. mdpi.com Surfactants facilitate this process by reducing the energy required to form new droplets. A rapid reduction in interfacial tension is crucial for stabilizing newly formed droplets and preventing their immediate coalescence. researchgate.net

Intermolecular Interactions and Complex Formation Research

The functionality of this compound can be further enhanced through its interaction with other molecules, such as biopolymers and other surfactants. These interactions can lead to the formation of complexes with unique properties and improved performance in various applications.

Surfactant-Biopolymer Complex Formation (e.g., with Chitosan) and Its Characterization

The interaction between surfactants and biopolymers has garnered significant interest due to the potential for creating novel functional materials. Chitosan (B1678972), a cationic polysaccharide derived from chitin, is known to form complexes with various types of surfactants. nih.govbohrium.com

The formation of a complex between a non-ionic surfactant like this compound and chitosan is primarily driven by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. nih.gov Although chitosan is a cationic polymer, and electrostatic interactions are a major driving force for its complexation with anionic surfactants, interactions with non-ionic surfactants are also significant. researchgate.netresearchgate.net The hydroxyl and amino groups on the chitosan backbone can form hydrogen bonds with the ester and hydroxyl groups of the sorbitan moiety of the surfactant. mdpi.com Additionally, hydrophobic interactions can occur between the hydrocarbon tail of the surfactant and hydrophobic regions of the chitosan polymer.

The formation of these complexes can be characterized by various analytical techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in the characteristic vibrational bands of the functional groups involved in the interaction, such as shifts in the O-H, N-H, and C=O stretching frequencies, which can indicate hydrogen bond formation. mdpi.com

Dynamic Light Scattering (DLS) and Zeta Potential Measurements: To determine the size and surface charge of the complex particles in dispersion, providing insights into their stability. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transitions of the complex, which can differ from those of the individual components. mdpi.com

The formation of this compound-chitosan complexes can lead to enhanced emulsifying properties and the formation of more stable emulsions. nih.gov

Spectroscopic Investigations of Intermolecular Hydrogen Bonding (e.g., with Monoglycerides)

Intermolecular hydrogen bonding plays a crucial role in the structure and properties of surfactant systems, particularly in mixed surfactant systems. The interaction between this compound and monoglycerides (B3428702) is of interest due to the potential for synergistic effects in emulsification and stabilization.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for studying hydrogen bonding. The formation of a hydrogen bond between the hydroxyl groups of the sorbitan head and the hydroxyl or carbonyl groups of a monoglyceride can be detected by changes in the FTIR spectrum. Specifically, the O-H stretching band of the hydroxyl group involved in hydrogen bonding will broaden and shift to a lower wavenumber. mdpi.com Similarly, the C=O stretching band of the ester group may also show a shift upon hydrogen bond formation.

A study on the intramolecular hydrogen bonding in 1-monooctanoin, a monoglyceride, using FTIR spectroscopy, revealed the presence of two distinct absorption bands in the carbonyl stretching region. researchgate.net This was attributed to the existence of both free and intramolecularly hydrogen-bonded carbonyl groups. researchgate.net This research provides a methodological basis for investigating the intermolecular hydrogen bonding between this compound and monoglycerides. By analyzing the spectra of the individual components and their mixtures, it would be possible to identify the specific interactions and the nature of the hydrogen bonding network formed. Such interactions can lead to a more condensed and stable interfacial film, resulting in improved emulsion stability.

Emulsion Science and Colloidal Stability Research

Fundamental Principles of Emulsion Formation and Stability

The formation of an emulsion requires an energy input to increase the interfacial area between the two immiscible phases (e.g., oil and water). From a thermodynamic perspective, the stability of a colloidal system, such as an emulsion, can be described by the change in Gibbs free energy (ΔG). For emulsification to occur spontaneously, ΔG must be negative. However, for macroemulsions, the process is non-spontaneous (ΔG > 0).

The Gibbs free energy of formation is primarily influenced by two factors: the large positive contribution from the interfacial energy (γΔA), and a smaller negative contribution from the entropy of mixing (-TΔS).

ΔG = γΔA - TΔS

Where:

γ is the interfacial tension between the two phases.

ΔA is the change in interfacial surface area.

T is the temperature.

ΔS is the entropy of dispersion.

With a Hydrophilic-Lipophilic Balance (HLB) value of 4.7, Sorbitan (B8754009), monoisohexadecanoate is predominantly lipophilic, favoring its use in the formation of stable water-in-oil (W/O) emulsions.

Table 1: Physicochemical Properties of Sorbitan, monoisohexadecanoate and Related Surfactants

| Compound Name | Common Name/Synonym | HLB Value | Primary Emulsion Type |

|---|---|---|---|

| This compound | Sorbitan Isostearate | 4.7 | Water-in-Oil (W/O) |

| Sorbitan, monooctadecanoate | Sorbitan Stearate (B1226849) (Span 60) | 4.7 | Water-in-Oil (W/O) |

| Sorbitan, mono-(9Z)-9-octadecenoate | Sorbitan Monooleate (Span 80) | 4.3 | Water-in-Oil (W/O) |

| Polyoxyethylene (20) sorbitan monostearate | Polysorbate 60 | 14.9 | Oil-in-Water (O/W) |

While emulsions are thermodynamically unstable, they can be kinetically stable for extended periods. This kinetic stability refers to the resistance of the dispersed droplets to breakdown mechanisms such as flocculation (aggregation) and coalescence (merging of droplets). This compound contributes to kinetic stability by forming a protective interfacial film around the dispersed water droplets in a W/O emulsion.

This film provides a steric barrier—a physical impediment that prevents droplets from getting close enough to merge. The bulky isostearate tail, being a branched fatty acid, enhances this steric hindrance. This barrier is crucial for preventing coalescence, which is an irreversible process that ultimately leads to the complete separation of the oil and water phases. The effectiveness of this barrier is a primary determinant of the emulsion's shelf life and robustness.

Emulsion System Design and Formulation Research

The design of a stable emulsion involves careful selection of components and processing conditions. Research into formulations containing this compound focuses on optimizing its concentration, combining it with other surfactants, and understanding its interaction with other emulsion components and processing methods.

The concentration of this compound is a critical parameter in emulsion formulation. Generally, an increase in surfactant concentration leads to a reduction in droplet size and an increase in emulsion viscosity, both of which can enhance stability. Studies on related sorbitan esters have shown that higher concentrations can increase the firmness and bulk resistance of the formulation. However, there is an optimal concentration beyond which further addition may not improve, and could potentially harm, stability.

This compound is frequently used in combination with a high-HLB emulsifier, such as a polysorbate. This pairing allows for the creation of stable oil-in-water (O/W) emulsions. By blending a low-HLB emulsifier (like Sorbitan Isostearate) with a high-HLB emulsifier (like Polysorbate 60), a formulator can achieve a specific "Required HLB" that matches the oil phase of the emulsion, resulting in maximum stability. This synergistic effect often produces emulsions that are more stable than those prepared with a single surfactant.

In water-in-oil emulsions stabilized by this compound, the volume of the dispersed water phase significantly affects the emulsion's properties. As the water content increases, the number of dispersed droplets rises, leading to more frequent interactions between them. This typically results in a substantial increase in the emulsion's apparent viscosity.

However, as the water volume fraction increases, the total interfacial area that needs to be stabilized also increases. If the concentration of this compound is insufficient to fully cover the surface of all droplets, the system's stability can decrease, making it more prone to coalescence. Research on W/O organogels stabilized by Sorbitan Monostearate showed that increasing water content swells the surfactant structures and increases conductivity up to a saturation point. Beyond this point, excess water leads to a decrease in the gel's integrity.

High-energy methods are widely used to produce fine emulsions with small droplet sizes and improved long-term stability. These techniques provide the intense mechanical energy needed to overcome interfacial tension and break down large droplets.

High-Pressure Homogenization (HPH): This method forces a coarse emulsion through a narrow valve at very high pressures (e.g., 100 to 200 MPa). The resulting shear, cavitation, and turbulence create extremely small droplets. HPH is highly effective in reducing the average droplet size of emulsions, which, when stabilized by an effective emulsifier like this compound at the newly formed interface, leads to enhanced stability against creaming and coalescence.

Ultrasonication: This technique uses high-intensity sound waves (typically >20 kHz) to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This collapse generates intense localized shear forces that disrupt and break apart droplets in the emulsion. Research has shown that using ultrasonication with sorbitan esters can produce stable emulsions with smaller droplet sizes compared to conventional mechanical agitation. The process can also improve the thermodynamic stability of the resulting formulation.

Table 2: Comparison of Emulsification Methods

| Method | Mechanism | Effect on Emulsion | Role of this compound |

|---|---|---|---|

| Mechanical Agitation | Low shear mixing | Creates coarse emulsions with large, polydisperse droplets. | Reduces interfacial tension to facilitate initial droplet formation. |

| High-Pressure Homogenization (HPH) | High shear, cavitation, turbulence | Produces fine emulsions with sub-micron droplets and narrow size distribution. | Adsorbs onto the large surface area of newly formed droplets to prevent immediate recoalescence. |

| Ultrasonication | Acoustic cavitation, intense localized shear | Produces fine emulsions, can enhance thermodynamic stability. | Stabilizes the small droplets created by cavitation forces. |

Advanced Characterization of Emulsion Stability

The stability of an emulsion, a system of at least two immiscible liquids where one is dispersed in the other as droplets, is paramount for its functionality and shelf-life. pharmaguideline.com Advanced characterization techniques are crucial for understanding and predicting the behavior of emulsions stabilized by sorbitan esters.

Droplet Size Distribution Analysis in Emulsion Research

The size of the dispersed droplets is a critical parameter in emulsion science, directly influencing properties such as texture, appearance, and stability. uva.nlazom.com For emulsions stabilized by sorbitan esters, smaller and more uniform droplet sizes generally lead to enhanced stability by reducing the rate of creaming or sedimentation. sorsetech.com Particle size analysis is employed during the emulsification process to optimize droplet size and throughout stability studies to monitor for any changes like coalescence, where droplets merge and grow larger. horiba.com

Laser diffraction is a common and effective method for characterizing the droplet size distribution in these emulsions. azom.com The analysis typically involves diluting the concentrated emulsion in water, sometimes with additional surfactant to ensure stability during measurement. horiba.com Research indicates that factors such as the concentration of the sorbitan ester and the energy input during homogenization significantly affect the resulting droplet size. researchgate.netresearchgate.net For instance, an insufficient concentration of the emulsifier may not adequately cover the oil-water interface, leading to larger initial droplet sizes. researchgate.net Conversely, an optimal concentration helps in achieving a narrow, monomodal distribution of fine droplets, which is indicative of a stable system. researchgate.net

Table 1: Factors Influencing Droplet Size in Sorbitan Ester Emulsions

| Factor | Observation | Impact on Stability | Source |

|---|---|---|---|

| Emulsifier Concentration | Optimal concentrations lead to smaller, more uniform droplets. Insufficient amounts result in larger droplets. | Smaller, uniform droplets enhance stability by minimizing gravitational separation (creaming/sedimentation). | researchgate.netresearchgate.net |

| Homogenization Process | Higher energy input (e.g., higher rotation speed in a shear mixer) generally produces smaller droplets. | Achieving the target droplet size is crucial for long-term stability. | uva.nl |

| Oil Phase Concentration | Can influence droplet size depending on the available emulsifier to cover the increased interfacial area. | Higher oil concentration can increase viscosity, which may slow down destabilization processes. | microtrac.com |

Rheological Properties of Emulsions and Their Implications for Stability

Rheology, the study of the flow and deformation of matter, provides critical insights into the stability and performance of emulsions. pharmaguideline.com The rheological properties of emulsions stabilized by sorbitan esters are influenced by several factors, including the viscosity of the continuous and dispersed phases, droplet deformability, and interactions between droplets. pharmaguideline.comresearchgate.net

Dilute emulsions often exhibit Newtonian flow, where viscosity is constant regardless of the applied shear force. pharmaguideline.com However, as the concentration of the dispersed phase increases, emulsions typically display non-Newtonian behavior, such as shear-thinning, where viscosity decreases with increasing shear rate. pharmaguideline.comresearchgate.net This is a desirable property for many applications, allowing a product to be thick at rest but flow easily when poured or spread. pharmaguideline.com

The viscosity of an emulsion is a key indicator of its stability. mdpi.com An optimally high viscosity can restrict the movement of droplets, thereby reducing the rates of flocculation (clumping) and coalescence (merging), which are primary mechanisms of emulsion breakdown. pharmaguideline.com Studies on creams formulated with different sorbitan monoesters have shown a clear correlation between rheological properties and emulsion stability, with more elastic and viscous systems demonstrating greater stability. nih.gov The choice of sorbitan ester, its concentration, and the nature of the oil phase all contribute to the final rheological profile of the emulsion. nih.gov

Table 2: Rheological Characteristics of Sorbitan Ester Emulsions

| Rheological Property | Description | Implication for Stability | Source |

|---|---|---|---|

| Viscosity | A measure of a fluid's resistance to flow. Emulsions can be Newtonian or non-Newtonian. | Higher viscosity generally restricts droplet movement, hindering flocculation and coalescence, thus improving stability. | pharmaguideline.commdpi.com |

| Elasticity | The ability of a material to deform under stress and return to its original shape. | Increased elasticity in the emulsion structure contributes to greater resistance against deformation and breakdown. | nih.gov |

| Shear-Thinning | A non-Newtonian behavior where viscosity decreases under shear stress. | While primarily a performance attribute, the underlying structure that causes this behavior is linked to droplet interactions and stability. | pharmaguideline.com |

Methodologies for Long-Term Emulsion Stability Assessment

Predicting the long-term stability of an emulsion is essential for determining its shelf life. slideshare.net Since real-time studies can be prohibitively long, accelerated stability testing methods are widely used. lnct.ac.in These methods subject the emulsion to stress conditions to speed up destabilization processes.

For emulsions stabilized by sorbitan esters, common accelerated testing techniques include:

Centrifugation: This technique accelerates gravitational separation (creaming or sedimentation) by applying high centrifugal forces. lnct.ac.in The rate of phase separation under centrifugation can be correlated to the emulsion's long-term stability under normal gravity. A stable emulsion will resist separation for a longer duration or at higher centrifugal speeds. lnct.ac.in

Thermal Stress: Storing emulsions at elevated temperatures can accelerate chemical degradation and physical processes like coalescence. ijpsonline.com However, for emulsions, this method must be used with caution as excessive heat can break the emulsion entirely, providing misleading results. lnct.ac.in Therefore, tests are often conducted at moderately elevated temperatures (e.g., 40°C) over several months. ijpsonline.com

These accelerated methods provide valuable data on how an emulsion will behave over time, allowing for the rapid evaluation and optimization of formulations containing sorbitan esters. researchgate.net

Research into Stabilization Mechanisms of Sorbitan Esters

Sorbitan esters, including this compound, are effective non-ionic surfactants that stabilize emulsions primarily by forming a protective film at the oil-water interface. atamanchemicals.com This stabilization is achieved through a combination of mechanisms.

Steric Stabilization by Adsorbed Sorbitan Ester Layers

Sorbitan esters are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) sorbitan head group and an oil-loving (lipophilic) fatty acid tail. acs.org This structure causes them to spontaneously adsorb at the oil-water interface, orienting themselves with the hydrophilic head in the water phase and the lipophilic tail in the oil phase. acs.org

This adsorption creates a physical, protective layer around each dispersed droplet. When two droplets approach each other, these adsorbed layers provide steric hindrance or repulsion. The bulky structure of the sorbitan ester molecules physically prevents the droplets from getting close enough to coalesce. This mechanism, known as steric stabilization, is a primary way in which non-ionic surfactants like sorbitan esters prevent emulsion breakdown. The effectiveness of this steric barrier depends on the packing density and thickness of the adsorbed surfactant layer.

Formation and Properties of Interfacial Films

The primary function of an emulsifier like a sorbitan ester is to reduce the interfacial tension between the oil and water phases. acs.org Interfacial tension is the energy required to create a new surface area between two immiscible liquids; a high tension makes emulsification difficult and promotes droplet coalescence to minimize the interfacial area. By adsorbing at the interface, sorbitan esters significantly lower this tension, facilitating the formation of small droplets and reducing the thermodynamic driving force for the emulsion to break. researchgate.netnih.gov

Research on various sorbitan monoesters has quantified their ability to reduce interfacial tension at a water-hydrocarbon interface. nih.gov The properties of the interfacial film, such as the surface pressure (the reduction in interfacial tension) and the area occupied by each molecule, are crucial for stability. nih.govnih.gov A well-packed, coherent interfacial film provides a robust mechanical barrier against droplet coalescence. researchgate.net The specific fatty acid chain of the sorbitan ester influences these properties; for example, differences in chain length or the presence of double bonds can affect the molecular area and packing at the interface. nih.gov

Table 3: Interfacial Properties of Sorbitan Esters

| Property | Description | Role in Stabilization | Source |

|---|---|---|---|

| Interfacial Tension Reduction | The decrease in energy at the oil-water interface caused by surfactant adsorption. | Facilitates droplet formation and reduces the tendency for coalescence, a key factor in emulsion stability. | acs.orgnih.govresearchgate.net |

| Surface Pressure (πcmc) | The maximum reduction in interfacial tension achieved at the critical micelle concentration (cmc). | Indicates the effectiveness of the surfactant in reducing interfacial energy. | nih.gov |

| Area per Molecule (Acmc) | The average area occupied by a single surfactant molecule at the interface at the cmc. | Influences the packing density and integrity of the interfacial film. A smaller area can lead to a more tightly packed, stable film. | nih.govnih.gov |

Applications in Materials Science Research and Advanced Systems

Role of Sorbitan (B8754009) Esters as Surfactants in Material Formulations Research

Sorbitan esters are widely recognized as effective nonionic surfactants and are utilized across various industries, including cosmetics, pharmaceuticals, and food production, for their ability to stabilize emulsions. acs.orgshreechem.in In materials science, their role is expanding into the creation of novel material formulations. These esters consist of a hydrophilic sorbitan head and a hydrophobic fatty acid tail, a structure that allows them to reduce interfacial tension between different phases. acs.orgpcc.eu

The effectiveness of a sorbitan ester as a surfactant is often characterized by its hydrophile-lipophile balance (HLB) number. The HLB value is influenced by the nature of the fatty acid chain, determining its suitability for specific applications. acs.org For instance, sorbitan esters are instrumental in creating stable oleofoams—foams where the continuous phase is oil. Research has shown that sorbitan esters can be used to fabricate stable oleofoams from vegetable oil, with the stability being influenced by the fatty acid chain of the surfactant. nih.govresearchgate.netacs.org In one study, high-melting point sorbitan monostearate created ultrastable foams that lasted for months, while foams made with low-melting point sorbitan monooleate decayed over a month. acs.orgnih.gov This stability is attributed to the formation of hydrogen bonds between the surfactant and the oil. acs.orgnih.gov

The choice of the fatty acid significantly influences the surfactant's properties. Shorter, saturated chains might lead to different behaviors compared to longer, unsaturated ones, affecting solubility and ordering at interfaces. frontiersin.org This tunability allows for the design of customized formulations for advanced materials. shreechem.in

Table 1: Properties and Applications of Sorbitan Esters in Material Formulations

| Property | Description | Research Application Example | Citation |

|---|---|---|---|

| Surfactant Activity | Reduces interfacial tension between immiscible liquids due to its amphiphilic structure. | Stabilization of emulsions and foams. | acs.orgshreechem.in |

| HLB Value | The hydrophile-lipophile balance number indicates the surfactant's affinity for water or oil. This value depends on the fatty acid chain. | Selection of appropriate esters for specific emulsion types (e.g., water-in-oil). | acs.org |

| Molecular Structure | Comprises a hydrophilic sorbitan head and a hydrophobic fatty acid tail. | The nature of the fatty acid chain (e.g., length, saturation) affects physical properties like melting point and foam stability. | acs.orgfrontiersin.org |

| Foam Stabilization | Ability to form and stabilize foams by adsorbing at the air-oil interface. | Creation of long-lasting oleofoams from vegetable oils for potential use in lightweight materials or insulation. | nih.govresearchgate.netacs.org |

Emulsification in Advanced Materials Processing Research

Emulsification is a critical process in the synthesis of various advanced materials, such as microspheres and nanoparticles. Sorbitan esters, including sorbitan monoisohexadecanoate, serve as highly effective emulsifiers, particularly for stabilizing water-in-oil (W/O) emulsions. pcc.euresearchgate.net Their ability to form stable dispersions is essential for controlling the size, distribution, and morphology of particles created through emulsion-based synthesis methods. nih.gov

In the fabrication of polymer microspheres, for example, sorbitan esters act as stabilizers and size-controlling agents. researchgate.net Research on polyblend microspheres made from polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) utilized sorbitan monooleate to stabilize W/O emulsions during the emulsification-solvent evaporation process. researchgate.net The study found that the particle size of the resulting microspheres could be controlled by varying the concentration of the surfactant, the stirring speed, and the dispersion time. researchgate.net This level of control is crucial for applications in areas like drug delivery systems, where particle size dictates performance.

The process for preparing sorbitan esters can be conducted in two stages: the dehydration of sorbitol to sorbitan, followed by the esterification of sorbitan with a fatty acid. researchgate.netgoogle.com This synthesis allows for the creation of a variety of esters with different fatty acids, tailoring their emulsification properties for specific material processing needs. researchgate.net

Research on Corrosion Inhibition Mechanisms in Material Protection

Sorbitan esters have been investigated for their potential to protect metallic surfaces from corrosion. google.comgoogle.com The mechanism of inhibition is generally attributed to the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.comresearchgate.net

A corrosion-inhibiting composition can include sorbitan fatty acid esters, which may be combined with other compounds like their polyoxyethylene derivatives to achieve synergistic effects. google.comgoogle.com This combination has been shown to provide a substantial reduction in corrosion for metallic surfaces in contact with corrosive liquids, with inhibition occurring in both the cathodic and anodic regions of the electrochemical corrosion cell. google.comgoogle.com

The primary theory behind the corrosion-inhibiting action of organic compounds like sorbitan esters is their adsorption onto the metal surface. mdpi.comnih.gov This adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, and the adsorption of anions (like halides) can create a negatively charged surface, facilitating the adsorption of cationic components of the inhibitor. mdpi.com

Chemisorption: This involves the formation of a coordinate bond between the inhibitor molecule and the metal surface. This is often facilitated by the presence of heteroatoms (such as oxygen in the ester and hydroxyl groups of sorbitan) with lone pairs of electrons and/or π-electrons in the inhibitor's structure, which can be shared with the vacant d-orbitals of the metal. mdpi.commdpi.com

The adsorption of these inhibitors typically follows an adsorption isotherm, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the surface. nih.govresearchgate.net The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can help determine the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com Studies on various organic inhibitors have confirmed these adsorption mechanisms through electrochemical techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization. researchgate.netrsc.org

Surface modification is a key strategy for enhancing the corrosion resistance of materials. azom.com This can involve applying protective coatings or altering the surface chemistry to form a more resilient passive layer. azom.commdpi.com The adsorption of a corrosion inhibitor like a sorbitan ester onto a metal surface can be considered a form of in-situ surface modification. The formation of a dense, adsorbed layer of inhibitor molecules acts as a barrier, preventing corrosive species from reaching the metal surface. mdpi.commdpi.com

This protective film can modify the electrochemical properties of the metal-solution interface. For instance, it can increase the charge transfer resistance and decrease the double-layer capacitance, both of which are indicative of effective corrosion inhibition. mdpi.comresearchgate.net The effectiveness of this surface modification depends on the stability and coverage of the adsorbed film, which in turn is influenced by the molecular structure of the sorbitan ester and its interaction with the metal surface.

Sorbitan Esters in Hybrid Material Systems Research